molecular formula C4H5F5O B031877 3,3,4,4,4-Pentafluorobutan-1-ol CAS No. 54949-74-5

3,3,4,4,4-Pentafluorobutan-1-ol

Cat. No.: B031877
CAS No.: 54949-74-5
M. Wt: 164.07 g/mol
InChI Key: JPMHUDBOKDBBLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,4,4,4-Pentafluorobutan-1-ol can be synthesized through various methods. One common approach involves the reaction of 3,3,4,4,4-pentafluorobutanal with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of 3,3,4,4,4-pentafluorobutanal using a palladium catalyst under controlled pressure and temperature conditions . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acidic medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), methanol.

    Substitution: Thionyl chloride (SOCl2), anhydrous conditions.

Major Products Formed

    Oxidation: 3,3,4,4,4-pentafluorobutanal.

    Reduction: this compound.

    Substitution: 3,3,4,4,4-pentafluorobutyl chloride.

Comparison with Similar Compounds

3,3,4,4,4-Pentafluorobutan-1-ol can be compared with other fluorinated alcohols, such as:

The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

3,3,4,4,4-pentafluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMHUDBOKDBBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5CH2CH2OH, C4H5F5O
Record name 2:2 FTOH
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6068985
Record name 2:2 Fluorotelomer alcohol
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Molecular Weight

164.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54949-74-5
Record name 3,3,4,4,4-Pentafluoro-1-butanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Butanol, 3,3,4,4,4-pentafluoro-
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Record name 1-Butanol, 3,3,4,4,4-pentafluoro-
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Record name 2:2 Fluorotelomer alcohol
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Record name 3,3,4,4,4-pentafluorobutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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